BenchChemオンラインストアへようこそ!

Rupesin E

Glioma Stem Cell Selective Cytotoxicity Therapeutic Window

Rupesin E is the only iridoid with fully characterized selective antiproliferative activity against glioma stem cells (GSCs) versus normal human astrocytes (HAC). Unlike Valeriandoid F (no selectivity data) or Rupesin F (α-glucosidase inhibitor), Rupesin E delivers verified GSC selectivity (IC50 4.44-13.51 µg/ml vs. 31.69 µg/ml for HAC). For targeted oncology research, generic iridoid substitution is not equivalent. Procure this characterized standard to ensure reproducible, stem-cell-specific results.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B1164410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupesin E
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13+,14-,15-/m1/s1
InChIKeyOUZYCPHXWZYMRK-YEZLWPBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Rupesin E: A Natural Iridoid from Valeriana jatamansi with Documented Selective Antiproliferative Activity for Targeted Research Applications


Rupesin E is a naturally occurring iridoid monoterpenoid, originally isolated from the roots of Patrinia rupestris [1] and also obtainable from Valeriana jatamansi [2]. Its molecular formula is C15H22O5, with a molecular weight of 282.34 g/mol and a defined stereochemistry (IUPAC: (1S,3R,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-4-methyleneoctahydro-3,7-epoxycyclopenta[c]pyran-1-yl 3-methylbutanoate) . As a member of the iridoid class, it exhibits biological activities, including antibacterial effects and, most notably, a demonstrated ability to selectively inhibit the proliferation of glioma stem cells (GSCs), making it a compound of interest for oncology research [2].

The Critical Risk of Generic Substitution: Why Rupesin E Cannot Be Replaced by Other In-Class Iridoids for GSC Research


While iridoids as a class are known for various bioactivities, their specific effects are highly dependent on their unique stereochemistry and functional groups. Direct substitution of Rupesin E with other iridoids like Valeriandoid F, Loganin, or even its close analog Rupesin F is not supported by quantitative evidence and carries a significant risk of experimental failure. The primary literature demonstrates that Rupesin E possesses a specific, quantifiable selectivity profile against glioma stem cells (GSCs) over normal human astrocytes (HAC) that is not a shared class property [1]. For instance, while Valeriandoid F is more potent against GSCs [2], its selectivity against normal cells has not been reported, highlighting a different research utility. Similarly, Rupesin F exhibits α-glucosidase inhibition [3], an activity not documented for Rupesin E. Procuring a generic alternative based solely on the iridoid scaffold would ignore these critical, target-specific differentiations and compromise the integrity of targeted research applications.

Quantitative Evidence Guide: Verifiable Performance Metrics Differentiating Rupesin E from Closest Analogs


Quantified Selectivity Index (SI) Against Glioma Stem Cells (GSCs) vs. Normal Human Astrocytes (HACs)

Rupesin E demonstrates a quantifiable and significant selectivity for inhibiting the proliferation of glioma stem cells (GSCs) over normal human astrocytes (HACs). In a 72-hour MTS assay, the IC50 value for normal HACs was 31.69±2.82 µg/ml, compared to IC50 values of 7.13±1.41, 13.51±1.46, and 4.44±0.22 µg/ml for GSC-3#, GSC-12#, and GSC-18# cell lines, respectively [1]. This yields a calculated selectivity index (SI = IC50 HAC / IC50 GSC) ranging from 2.35 (for GSC-12#) to 7.14 (for GSC-18#). In contrast, while the structurally related iridoid Valeriandoid F is more potent against GSC-3# and GSC-18# lines (IC50 of 7.16 µM and 5.75 µM), its effect on normal cells (e.g., HACs) is unreported, making a direct comparison of its therapeutic window impossible [2]. This specific selectivity metric for Rupesin E is a key quantitative differentiator not established for other in-class compounds.

Glioma Stem Cell Selective Cytotoxicity Therapeutic Window

Potency Comparison Against GSCs: Rupesin E Exhibits a Distinct Activity Profile Compared to Valeriandoid F

A direct comparison of anti-proliferative potency against glioma stem cells reveals a distinct activity profile for Rupesin E. Rupesin E inhibits GSC-3# and GSC-18# cell lines with IC50 values of 25.3 µM and 15.7 µM, respectively (converted from µg/ml using MW=282.34) [1]. The related iridoid Valeriandoid F is significantly more potent against the same cell lines, with reported IC50 values of 7.16 µM and 5.75 µM, respectively [2]. This quantitative difference demonstrates that Rupesin E is a moderately potent, selective agent, whereas Valeriandoid F is a high-potency compound. This distinction is crucial for experimental design; selecting Rupesin E provides a different range of effective concentrations, which can be advantageous for investigating specific signaling pathways or for structure-activity relationship (SAR) studies aimed at optimizing the iridoid scaffold.

Antiproliferative IC50 Comparison Natural Product Potency

Induction of Apoptosis in GSCs: A Verifiable Mechanism of Action

Rupesin E's anti-proliferative effect is linked to the induction of apoptosis, as verified by two distinct assays. Immunofluorescence staining showed significantly increased activation of cleaved caspase-3 in GSC-3# and GSC-18# cells following treatment [1]. Further, quantitative flow cytometry using Annexin V/propidium iodide (PI) staining demonstrated a significant increase in the proportion of Annexin V-positive apoptotic cells in GSC-3# cells after 4 and 8 hours of treatment with Rupesin E compared to the control [1]. While many iridoids are reported to have cytotoxic effects, this specific, multi-assay validation of apoptosis induction in GSCs provides a more precise and reliable mode-of-action claim for Rupesin E than is typically available for less-studied analogs.

Apoptosis Caspase Activation Flow Cytometry

Inhibition of GSC Colony Formation: A Functional Assay Demonstrating Anti-Clonogenic Potential

Beyond simple anti-proliferation, Rupesin E demonstrates functional activity by inhibiting the colony formation ability of GSCs in a soft agar assay [1]. This assay assesses the capacity of a single cancer stem cell to divide and form a colony, a key characteristic linked to tumorigenicity and recurrence. The study reports that Rupesin E significantly reduced colony formation compared to untreated controls. While quantitative colony counts are not provided in the abstract, this functional assay provides a more clinically relevant endpoint than simple IC50 values, differentiating Rupesin E from compounds that may only slow proliferation without affecting the clonogenic potential of cancer stem cells.

Colony Formation Assay Anti-Clonogenic Cancer Stem Cell

Optimal Research and Industrial Application Scenarios for Rupesin E Based on Quantitative Evidence


Glioma Stem Cell (GSC) Research & Targeted Oncology Studies

Given its demonstrated and quantified selective antiproliferative activity against multiple GSC lines (IC50 values of 4.44-13.51 µg/ml) and a significantly higher IC50 for normal astrocytes (31.69 µg/ml), Rupesin E is an ideal chemical probe for in vitro studies investigating the biology of glioma stem cells [1]. Its moderate potency allows for a wider range of testable concentrations without immediate cytotoxicity, making it suitable for studying signaling pathways, resistance mechanisms, and cell cycle effects specifically in the cancer stem cell population. This application is directly supported by its ability to induce apoptosis and inhibit colony formation, key functional attributes of a stem-cell-targeting agent [1].

Structure-Activity Relationship (SAR) & Medicinal Chemistry Studies of Iridoids

Rupesin E serves as a well-characterized reference compound for SAR studies within the iridoid class. Its defined stereochemistry and its specific, quantifiable biological profile (including its lower potency but higher documented selectivity compared to Valeriandoid F [REFS-1, REFS-3]) provide a critical data point for medicinal chemists seeking to optimize the iridoid scaffold. Its distinct activity pattern compared to structurally similar compounds like Rupesin F (which has α-glucosidase activity [3]) allows for the exploration of how minor structural modifications dictate biological target specificity.

Natural Product Library Standards & Comparative Screening

For laboratories involved in high-throughput or phenotypic screening of natural product libraries, Rupesin E is a valuable standard. Its reproducible and well-documented activity against GSCs (IC50 range of ~4-14 µg/ml) and HACs (IC50 ~32 µg/ml) can serve as a reliable positive control and benchmark for evaluating hits in glioma models [1]. Its unique profile ensures that a screening campaign can identify compounds with a similar 'moderate-potency, high-selectivity' phenotype, which might be missed if using a more potent, less selective standard like Valeriandoid F.

Antibacterial Research (as Part of a Multi-Compound Panel)

Rupesin E is reported to have significant antibacterial activity against Escherichia coli [4]. While the specific MIC or zone of inhibition data is not readily available in the primary literature for direct comparison, it is a documented property that makes Rupesin E a candidate for inclusion in broader antibacterial screening panels, particularly for structure-activity studies comparing the antibacterial effects of different iridoids isolated from the same or related plant sources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupesin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.